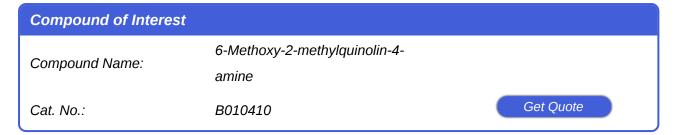


Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide

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Disclaimer: Direct experimental spectroscopic data for **6-Methoxy-2-methylquinolin-4-amine** is not readily available in the public domain. This guide provides a comprehensive overview of the expected spectroscopic characteristics and analytical methodologies based on data from structurally similar quinoline derivatives. The presented data should be considered illustrative for the purpose of demonstrating analytical techniques.

Introduction

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. Quinoline and its derivatives are of significant interest to researchers in drug discovery and development due to their wide range of biological activities, including potential anticancer properties.[1][2][3] Many quinoline derivatives exert their effects by interacting with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6][7][8] A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, ensuring the reliability of biological and pharmacological studies.

This technical guide outlines the principal spectroscopic techniques used to characterize **6-Methoxy-2-methylquinolin-4-amine** and its analogs. It details the expected spectral data, provides generalized experimental protocols, and illustrates relevant workflows and biological pathways.



Molecular Structure and Properties

Molecular Formula: C11H12N2O[9][10]

• Molecular Weight: 188.23 g/mol [9]

IUPAC Name: 6-methoxy-2-methylquinolin-4-amine[10]

CAS Number: 104217-23-4[9]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **6-Methoxy-2-methylquinolin-4-amine**, extrapolated from closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~2.4 - 2.6	Singlet	C2-CH₃	The methyl group at the 2-position is expected to be a singlet.
~3.8 - 4.0	Singlet	C6-OCH₃	The methoxy group protons will appear as a singlet.
~5.0 - 6.0	Broad Singlet	C4-NH2	The amine protons are often broad and may exchange with D ₂ O.
~6.5 - 7.8	Multiplet	Aromatic Protons (H3, H5, H7, H8)	The aromatic protons on the quinoline ring system will show complex splitting patterns (doublets, double doublets).



Note: Predicted values are based on the analysis of various substituted quinolines. Actual shifts may vary depending on the solvent and experimental conditions.[11][12][13]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Notes
~20 - 25	C2-CH₃	Aliphatic carbon of the methyl group.
~55 - 57	C6-OCH₃	Aliphatic carbon of the methoxy group.
~100 - 160	Aromatic Carbons	Aromatic and heteroaromatic carbons of the quinoline ring system.
~150 - 160	C4 (C-NH ₂)	The carbon bearing the amino group is expected to be in this range.
~155 - 165	C6 (C-OCH₃)	The carbon attached to the methoxy group.

Note: These are approximate ranges based on known quinoline derivatives. The exact chemical shifts would require experimental determination.[11][12][13]

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	Amine (NH ₂)
3100 - 3000	C-H Stretch (Aromatic)	Aromatic Ring
2950 - 2850	C-H Stretch (Aliphatic)	Methyl (CH₃)
1650 - 1500	C=C and C=N Stretch	Aromatic Ring
1250 - 1200	C-O Stretch	Methoxy (O-CH₃)
1350 - 1250	C-N Stretch	Aryl Amine



Note: The IR spectrum will exhibit characteristic peaks for the amine, methoxy, methyl, and aromatic functionalities.[11][14]

Table 4: Mass Spectrometry Data

m/z Value	Ion Type	Notes
188.09	[M]+·	Molecular ion peak corresponding to the exact mass of the compound.
189.10	[M+H]+	Protonated molecular ion, commonly observed in soft ionization techniques like ESI. [10]
Fragment Ions	Various	Fragmentation patterns will depend on the ionization method and energy, providing structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).



- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - This experiment typically requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Collect a background spectrum of the empty ATR crystal to subtract from the sample spectrum.

Mass Spectrometry (MS)

• Objective: To determine the molecular weight and fragmentation pattern of the molecule.



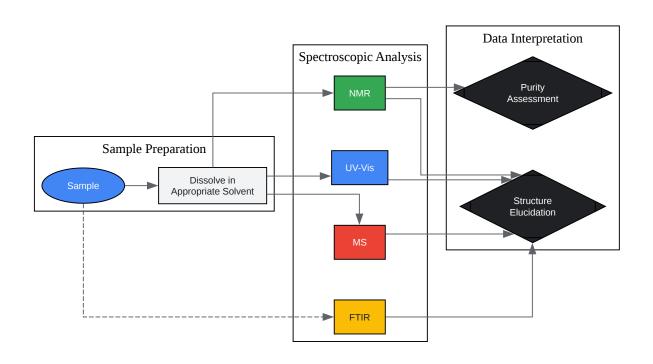
- Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - The solution is then infused directly into the ion source or introduced via a liquid chromatography system.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
 - The mass range should be set to include the expected molecular weight.

UV-Visible Spectroscopy

- Objective: To study the electronic transitions within the molecule.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
 - The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a quartz cuvette to hold the sample.
 - Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400
 nm for aromatic compounds.[15]
 - A solvent blank should be used as a reference.



Visualizations Experimental Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling Pathwaydot

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